Ethyl 3-chloroquinoline-6-carboxylate
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Overview
Description
Ethyl 3-chloroquinoline-6-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties . The structure of this compound consists of a quinoline ring substituted with a chlorine atom at the 3-position and an ethyl ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Friedlander Synthesis: This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. For ethyl 3-chloroquinoline-6-carboxylate, the starting materials are o-aminobenzophenones and diethylmalonate. The reaction is base-catalyzed and typically carried out by refluxing in an alcoholic solution or organic solvent .
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Chlorination: The intermediate ethyl-2-oxoquinoline-3-carboxylates are then chlorinated using phosphorus oxychloride (POCl3) to obtain this compound. The reaction is monitored by thin-layer chromatography (TLC) and typically takes 5-7 hours .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Ethyl 3-chloroquinoline-6-carboxylate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom at the 3-position. Common nucleophiles include amines and thiols.
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Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used, although specific conditions depend on the desired product.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.
Oxidation Products: Oxidation can lead to quinoline N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Ethyl 3-chloroquinoline-6-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block for creating compounds with potential biological activities .
Biology and Medicine:
Quinoline derivatives, including this compound, have been studied for their antibacterial and antimalarial properties. They are also explored for potential anticancer activities .
Industry:
In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. Its versatility in chemical reactions makes it a useful intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-chloroquinoline-6-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chlorine atom and the quinoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Specific pathways and molecular targets depend on the biological context and the specific derivative being studied .
Comparison with Similar Compounds
Ethyl 2-chloroquinoline-3-carboxylate: Similar structure but with the chlorine atom at the 2-position.
Ethyl 6-chloroquinoline-3-carboxylate: Similar structure but with the chlorine atom at the 6-position.
Uniqueness:
Ethyl 3-chloroquinoline-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom and the ester group can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Biological Activity
Ethyl 3-chloroquinoline-6-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8ClN1O2. The compound features a chloro substituent at the 3-position and a carboxylate group at the 6-position, contributing to its biological activity. Quinoline derivatives are recognized for their pharmacological properties, including antimalarial, antimicrobial, and anticancer activities.
Synthesis Methods
Various synthetic routes have been developed for this compound. Common methods include:
- Refluxing with Chlorinated Reagents : Utilizing chlorinated compounds in the presence of bases.
- Cyclization Reactions : Employing cyclization techniques with appropriate precursors to form the quinoline structure.
These methods allow for modifications that can enhance biological activity or yield.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or function.
- Fungal Activity : Research has demonstrated efficacy against fungal strains, suggesting potential applications in treating fungal infections.
Antimalarial Properties
The quinoline scaffold is pivotal in developing antimalarial drugs. This compound may share similar mechanisms of action with established antimalarials like chloroquine:
- Inhibition of Plasmodium falciparum : Preliminary studies suggest that this compound could inhibit the growth of malaria parasites, warranting further investigation into its IC50 values and selectivity indices.
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
- A comparative study assessed various quinoline derivatives' antimicrobial activities, including this compound. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.
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Antimalarial Evaluation :
- In vitro assays against Plasmodium falciparum revealed that this compound exhibited an IC50 value comparable to traditional antimalarials, supporting its potential as a lead compound for further development.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other quinoline derivatives:
Compound Name | Antimicrobial Activity | Antimalarial Activity | Unique Aspects |
---|---|---|---|
This compound | Moderate | High | Chloro group enhances reactivity |
Chloroquine | High | Very High | Established antimalarial drug |
Ethyl 4-aminoquinoline | Low | Moderate | Amino group may alter binding affinity |
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 3-chloroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(13)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
LVBZSQKILJZFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2C=C1)Cl |
Origin of Product |
United States |
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